molecular formula C9H8F3NO2 B2684450 Ethyl 5-amino-2,3,4-trifluorobenzoate CAS No. 2248348-31-2

Ethyl 5-amino-2,3,4-trifluorobenzoate

Cat. No.: B2684450
CAS No.: 2248348-31-2
M. Wt: 219.163
InChI Key: CTKYPVGYGJNXTH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3,4-trifluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and three fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-2,3,4-trifluorobenzoate typically involves the esterification of 5-amino-2,3,4-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2,3,4-trifluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce 5-amino-2,3,4-trifluorobenzoic acid and ethanol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Oxidation: Oxidized products such as nitro or hydroxyl derivatives.

    Reduction: Reduced products such as amines or alcohols.

    Hydrolysis: 5-amino-2,3,4-trifluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-amino-2,3,4-trifluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    Ethyl 5-amino-2,3,4-trifluorobenzoate: can be compared with other fluorinated benzoates, such as Ethyl 4-amino-2,3,5-trifluorobenzoate and Ethyl 3-amino-2,4,5-trifluorobenzoate.

Uniqueness:

  • The specific arrangement of fluorine atoms and the position of the amino group in this compound confer unique chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 5-amino-2,3,4-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-9(14)4-3-5(13)7(11)8(12)6(4)10/h3H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKYPVGYGJNXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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